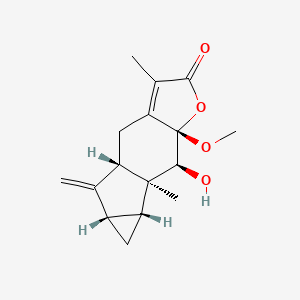

8-epi-Chlorajapolide F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(1S,7S,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |

InChI |

InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16+/m1/s1 |

InChI Key |

NIDGSFJPVYDWLY-NEQHGRNDSA-N |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@]2(OC1=O)OC)O)C |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 8-epi-Chlorajapolide F: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sourcing and isolation of 8-epi-Chlorajapolide F, a sesquiterpenoid of interest for its unique chemical structure. This document details the primary plant sources, outlines comprehensive experimental protocols for its extraction and purification, and presents key quantitative and spectroscopic data.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources:

-

Chloranthus japonicus : The aerial (aboveground) parts of this plant are a recognized source of this compound. Seminal work in the field has focused on this species for the isolation of this and related sesquiterpenoids.

-

Sarcandra glabra : The aerial parts of this plant have also been shown to contain this compound. Isolation from this source has been documented, providing an alternative natural reservoir for this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methodologies for its purification from Chloranthus japonicus and Sarcandra glabra.

Extraction from Sarcandra glabra

A detailed study on the chemical constituents of Sarcandra glabra led to the successful isolation of this compound. The process began with 3.1 kg of air-dried aerial parts of the plant, which yielded 10.1 mg of the target compound.

Workflow for Extraction and Initial Fractionation from Sarcandra glabra

An In-depth Technical Guide to the Hypothesized Biosynthetic Pathway of 8-epi-Chlorajapolide F

Disclaimer: The specific biosynthetic pathway of 8-epi-Chlorajapolide F has not yet been experimentally elucidated in the scientific literature. This guide presents a hypothesized pathway based on established principles of sesquiterpenoid biosynthesis and the known chemistry of related lindenane-type natural products. The experimental protocols described are general methodologies used in the field of natural product biosynthesis research to determine such pathways.

Introduction

This compound is a member of the lindenane-type sesquiterpenoid family of natural products. These compounds are characterized by a distinctive carbocyclic skeleton and are primarily isolated from plants of the Chloranthaceae family, including Chloranthus japonicus, from which this compound and its congeners, the chlorajapolides, have been identified.[1][2][3][4] Sesquiterpenoids are a diverse class of C15 isoprenoids with a wide range of biological activities. Their biosynthesis is a testament to the intricate enzymatic machinery present in plants. This guide will outline the putative biosynthetic route to this compound, detail common experimental approaches for pathway elucidation, and provide conceptual diagrams of the key biosynthetic steps and experimental workflows.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol phosphate (MEP) pathway in plastids.

1. Precursor Synthesis and Assembly:

-

IPP and DMAPP Synthesis: In plants, both the MVA and MEP pathways can contribute to the cytosolic pool of IPP and DMAPP.

-

Farnesyl Pyrophosphate (FPP) Formation: A head-to-tail condensation of two molecules of IPP with one molecule of DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS) to yield the C15 precursor, farnesyl pyrophosphate (FPP).

2. Cyclization to the Lindenane Skeleton:

-

Terpene Synthase (TPS) Activity: The crucial cyclization of the linear FPP molecule into the complex polycyclic lindenane skeleton is catalyzed by a specific terpene synthase (TPS), likely a lindenane synthase. This step is proposed to proceed through a series of carbocationic intermediates, involving intramolecular cyclizations and rearrangements to form the characteristic ring system of the lindenanes.

3. Post-Cyclization Modifications (Tailoring Steps):

-

Oxidative Modifications: Following the formation of the basic lindenane hydrocarbon scaffold, a series of post-cyclization modifications are necessary to arrive at the final structure of this compound. These tailoring reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl, carbonyl, and epoxide functionalities at specific positions on the lindenane skeleton.

-

Final Steps: The precise sequence of these oxidative events leading to this compound is currently unknown.

Below is a DOT language representation of the hypothesized biosynthetic pathway.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the biosynthetic pathway of this compound. This includes enzyme kinetics, precursor incorporation rates, and product yields from engineered systems. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µM/s) |

| CjFPPS | IPP | N/A | N/A | N/A |

| DMAPP | N/A | N/A | N/A | |

| CjLindenane Synthase | FPP | N/A | N/A | N/A |

| CjCYP1 | Lindenane Scaffold | N/A | N/A | N/A |

| CjCYP2 | Oxidized Intermediate | N/A | N/A | N/A |

| N/A: Data not available in the literature. |

Table 2: Hypothetical Precursor Incorporation Rates

| Precursor | Isotopic Label | Incorporation Efficiency (%) | Product Analyzed |

| [1-¹³C]Glucose | ¹³C | N/A | This compound |

| [¹³C]Mevalonate | ¹³C | N/A | This compound |

| N/A: Data not available in the literature. |

Experimental Protocols for Pathway Elucidation

The elucidation of a natural product biosynthetic pathway is a multi-step process that involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in defining the this compound pathway.

1. Identification of Candidate Genes from Chloranthus japonicus

-

Protocol:

-

Transcriptome Sequencing: Extract total RNA from tissues of C. japonicus known to produce this compound (e.g., leaves, roots). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome reads to generate a set of unigenes. Annotate these genes by sequence homology comparison against public databases (e.g., NCBI non-redundant protein database, KEGG) to identify putative terpene synthases, cytochrome P450s, and other relevant enzyme families.

-

Phylogenetic Analysis: Construct phylogenetic trees of the candidate genes with known functional enzymes from other species to infer potential functions.

-

2. Functional Characterization of Candidate Terpene Synthase(s)

-

Protocol:

-

Gene Cloning and Expression: Amplify the full-length coding sequence of the candidate lindenane synthase gene from C. japonicus cDNA. Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression and Protein Purification: Transform the expression construct into a suitable host (E. coli BL21(DE3) or a yeast strain). Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assays: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available. For novel compounds, structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is required.

-

3. Functional Characterization of Candidate Cytochrome P450s

-

Protocol:

-

Yeast Co-expression System: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) from C. japonicus or a model plant like Arabidopsis thaliana in a yeast strain engineered to produce the lindenane scaffold (by also expressing the lindenane synthase).

-

In Vivo Bioconversion: Culture the engineered yeast strain and extract the metabolites from the culture medium and yeast cells.

-

Metabolite Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new peaks corresponding to hydroxylated or otherwise modified products compared to the control strain expressing only the lindenane synthase.

-

Microsomal Assays: For in vitro characterization, prepare microsomes from the yeast expressing the CYP and CPR. Incubate the microsomes with the lindenane scaffold substrate and NADPH. Analyze the products as described above.

-

Below is a DOT language representation of a typical experimental workflow for enzyme characterization.

Conclusion

While the complete biosynthetic pathway of this compound remains to be elucidated, the foundational knowledge of sesquiterpenoid biosynthesis provides a robust framework for its hypothetical pathway. The key steps are likely the formation of FPP, the cyclization to a lindenane scaffold by a specific terpene synthase, and a series of tailoring reactions catalyzed by enzymes like CYPs. The experimental protocols outlined in this guide represent the standard approaches that will be instrumental in uncovering the specific enzymes and intermediates involved in the biosynthesis of this and other fascinating lindenane-type sesquiterpenoids from Chloranthus japonicus. Future research in this area will not only shed light on the intricate chemistry of plant natural products but also open avenues for the metabolic engineering and biotechnological production of these valuable compounds.

References

- 1. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 8-epi-Chlorajapolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical structure elucidation of 8-epi-Chlorajapolide F, a sesquiterpenoid isolated from the aerial parts of Chloranthus japonicus. The structure of this natural product was determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide details the experimental protocols utilized for its isolation and characterization and presents the spectroscopic data in a structured format. Furthermore, the cytotoxic potential of this compound is discussed, along with the methodologies employed for its evaluation. The logical workflow of the structure elucidation process and a hypothetical signaling pathway potentially affected by this class of compounds are visualized through diagrams.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. Sesquiterpenoids, a class of C15 isoprenoids, are particularly well-represented in the plant kingdom and have been shown to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. The plant Chloranthus japonicus has been a source of various bioactive sesquiterpenoids. Among these, this compound stands out as a structurally interesting molecule. The elucidation of its precise chemical architecture is crucial for understanding its biological activity and for potential future applications in drug discovery and development. This guide serves as a technical resource, consolidating the key data and methodologies involved in the structural determination of this compound.

Isolation of this compound

The isolation of this compound from the aerial parts of Chloranthus japonicus is a multi-step process involving extraction and chromatography. A generalized protocol based on standard practices for the isolation of sesquiterpenoids from plant material is outlined below. The specific details and yields would be found in the primary literature.

General Experimental Protocol

-

Plant Material Collection and Preparation: The aerial parts of Chloranthus japonicus are collected, identified, and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the crude extract based on the polarity of its components. Sesquiterpenoids like this compound are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate molecules based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a specific mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound, this compound.

-

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structure elucidation.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data requires sourcing from primary literature)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., 1 | e.g., 2.34 | e.g., dd | e.g., 12.5, 5.0 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data requires sourcing from primary literature)

| Position | δC (ppm) |

| e.g., 1 | e.g., 45.2 |

| ... | ... |

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | e.g., 277.1434 | e.g., 277.1431 |

| [M+Na]⁺ | e.g., 299.1253 | e.g., 299.1249 |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD), and chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

Table 4: Cytotoxic Activity of this compound (IC₅₀ in µM) (Data requires sourcing from primary literature)

| Cell Line | This compound | Positive Control (e.g., Doxorubicin) |

| e.g., A549 (Lung) | e.g., 12.5 | e.g., 0.8 |

| e.g., MCF-7 (Breast) | e.g., 8.2 | e.g., 0.5 |

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the isolation and structure elucidation of a natural product and a hypothetical signaling pathway that could be a target for a cytotoxic compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed structural information and initial biological activity data provide a solid foundation for further investigation into its mechanism of action and potential as a lead compound in drug discovery. The methodologies outlined in this guide are standard in the field and can be applied to the study of other novel natural products. Access to the primary research article is essential for a complete understanding of the specific findings related to this compound.

An In-depth Technical Guide to 8-epi-Chlorajapolide F: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a sesquiterpenoid natural product isolated from the plant Chloranthus japonicus. As a member of the diverse class of sesquiterpenoids, it represents a scaffold of interest for potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its biological activity. The data presented herein is intended to serve as a foundational resource for researchers engaged in the study and potential development of this and related natural products.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound have been determined through a combination of spectroscopic and analytical techniques. A summary of these properties is provided in the tables below for ease of reference and comparison.

General and Computational Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₄ | [1][2] |

| Molecular Weight | 276.33 g/mol | [1][2] |

| Physical Description | Powder | [1] |

| CAS Number | 863301-69-3 | [1] |

| IUPAC Name | (1S,7S,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]tridec-3-en-5-one | [2] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| XlogP3 | 2.3 | [2] |

| LogS (Predicted) | -3.696 | [2] |

Solubility

| Solvent | Concentration | Notes | Reference |

| DMSO | 10 mM | For higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period is recommended. Stock solutions can be stored at -20°C for several months. | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and verification of natural products. While a complete set of raw spectral data is not publicly available, the following information has been reported.

Note: Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz for ¹H NMR, and chemical shifts for ¹³C NMR, as well as mass spectrometry fragmentation patterns and infrared absorption frequencies, are yet to be published in detail in readily accessible sources. The structural elucidation was based on comprehensive spectroscopic analysis as mentioned in the primary literature.

Biological Activity

Cytotoxicity

Preliminary in vitro studies have been conducted to evaluate the cytotoxic potential of this compound against human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Notes | Reference |

| NCI-H460 | Non-small cell lung cancer | >50 | Indicates low cytotoxic activity. | |

| SMMC-7721 | Hepatocellular carcinoma | >50 | Indicates low cytotoxic activity. |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are essential for reproducibility and further research. The following sections outline the general methodologies typically employed for such studies, based on standard practices in natural product chemistry.

Isolation and Purification

A general workflow for the isolation of sesquiterpenoids from plant material is depicted below. The specific details for this compound would follow a similar scheme.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound would involve a combination of modern spectroscopic techniques.

References

Despite a comprehensive search of scientific literature and chemical databases, the natural product designated as "8-epi-Chlorajapolide F" remains an enigma. While tantalizingly referenced in connection with the medicinal plant Salvia miltiorrhiza, the foundational research detailing its discovery, isolation, and characterization is conspicuously absent from accessible records. This lack of primary data precludes the creation of an in-depth technical guide as requested, leaving researchers and drug development professionals with a frustrating informational void.

The quest to compile a technical whitepaper on "this compound" and its analogues has been stymied by the inability to locate the seminal research article that would typically accompany the announcement of a new natural product. Such a publication is the cornerstone of scientific validation, providing the peer-reviewed data necessary for other researchers to identify, synthesize, and investigate the compound's biological potential.

While some chemical supplier databases list "this compound" and provide basic physicochemical properties, this information is secondary and lacks the critical experimental context. The single mention of its identification in Salvia miltiorrhiza is a crucial lead, but without the original publication, it is impossible to access the detailed experimental protocols for its extraction and purification, the spectroscopic data (NMR, MS) used for its structure elucidation, or the results of any preliminary biological activity screenings.

The broader search for the "Chlorajapolide" family of natural products has also proven fruitless in shedding light on its 8-epi epimer. Typically, the discovery of a new class of compounds is followed by numerous studies on its various analogues, their synthesis, and their biological activities. The absence of such a body of work for the Chlorajapolides suggests that "this compound" may be a very minor constituent of its source organism, or that its discovery was reported in a less prominent or non-digitized journal, rendering it difficult to trace through modern search methods.

It is also plausible that the compound's name is misspelled in the available secondary sources, or that it belongs to a rare or newly classified family of natural products, further complicating the search for its origins.

Until the primary research paper detailing the discovery of "this compound" comes to light, the scientific community is left with a name and a few intriguing but unverified data points. The potential of this molecule and its analogues in drug discovery and development remains locked away, a testament to the challenges that can arise in the vast and sometimes fragmented landscape of natural product research. The creation of a comprehensive technical guide must, therefore, be postponed until this foundational piece of the scientific puzzle is found.

An In-depth Technical Guide on 8-epi-Chlorajapolide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a lindenane-type sesquiterpenoid isolated from the aerial parts of Chloranthus japonicus. This class of natural products has garnered significant interest within the scientific community due to the diverse biological activities exhibited by its members, including anti-inflammatory, cytotoxic, and anti-HIV properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its cytotoxic effects. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: (3aR,4R,5S,9aR,9bR)-4-hydroxy-5,9-dimethyl-3-methylene-3a,4,5,7,9a,9b-hexahydro-3H-azuleno[4,5-b]furan-2(6H)-one

-

Molecular Formula: C₁₅H₂₀O₃

-

Molecular Weight: 248.32 g/mol

-

Class: Lindenane Sesquiterpenoid

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an anticancer agent, although the available data is currently limited to in vitro studies.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against non-small cell lung cancer (NCI-H460) and hepatocellular carcinoma (SMMC-7721) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| NCI-H460 | Non-small Cell Lung Cancer | 35.8[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 41.3[1] |

While other related lindenane sesquiterpenoids isolated from Chloranthus japonicus have shown potent anti-inflammatory activities, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, no specific anti-inflammatory data has been reported for this compound in the reviewed literature.

Experimental Protocols

The following section details the methodology used to assess the cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Lines and Culture:

-

NCI-H460 (human non-small cell lung cancer) and SMMC-7721 (human hepatocellular carcinoma) cells were used.

-

Cells were cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Procedure:

-

Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.

-

The culture medium was then replaced with fresh medium containing various concentrations of this compound.

-

After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from dose-response curves.

Visualizations

Experimental Workflow: From Plant to Data

The following diagram illustrates the general workflow for the isolation and cytotoxic evaluation of this compound from its natural source.

Putative Anti-Inflammatory Signaling Pathway

While not yet demonstrated for this compound, other lindenane sesquiterpenoids from Chloranthus species have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The following diagram depicts a simplified representation of this pathway, which could be a potential mechanism of action for related compounds.

Conclusion

This compound is a natural product with demonstrated in vitro cytotoxic activity against non-small cell lung cancer and hepatocellular carcinoma cell lines. The available data, while limited, suggests potential for this compound in the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and to investigate other potential biological activities, such as anti-inflammatory effects, which are characteristic of other compounds in its class. This guide provides a foundational overview for scientists and researchers to build upon in their future investigations of this promising molecule.

References

The Diverse Biological Activities of Polyketide Compounds: A Technical Guide

Introduction

Polyketides are a large and structurally diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants.[1] Their biosynthesis is similar to that of fatty acids, involving the sequential condensation of small carboxylic acid units.[2] This modular biosynthesis leads to a remarkable variety of chemical structures, which in turn gives rise to a broad spectrum of biological activities.[3] Many polyketide-derived compounds are of significant clinical importance, serving as antibiotics, anticancer agents, immunosuppressants, and cholesterol-lowering drugs.[4][5][] This technical guide provides an in-depth overview of the biological activities of key polyketide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Data on Biological Activity

The potency of polyketide compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and anticancer agents, and the minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize these values for several prominent polyketides.

Table 1: Anticancer and Immunosuppressive Activity (IC50)

| Compound | Target/Cell Line | IC50 | Reference(s) |

| Doxorubicin | BFTC-905 (Bladder Cancer) | 2.3 µM | [7] |

| MCF-7 (Breast Cancer) | 2.5 µM | [7] | |

| M21 (Melanoma) | 2.8 µM | [7] | |

| HeLa (Cervical Cancer) | 2.9 µM | [7] | |

| UMUC-3 (Bladder Cancer) | 5.1 µM | [7] | |

| PC3 (Prostate Cancer) | 8.0 µM | [8] | |

| HepG2 (Liver Cancer) | 12.2 µM | [7] | |

| A549 (Lung Cancer) | > 20 µM | [7] | |

| Rapamycin | mTORC1 | ~0.1-0.5 nM | [5] |

| HEK293 cells (mTOR inhibition) | ~0.1 nM | [1] | |

| T98G (Glioblastoma) | 2 nM | [1] | |

| U87-MG (Glioblastoma) | 1 µM | [1] | |

| Y79 (Retinoblastoma) | 0.136 ± 0.032 µmol/L | [9] |

Table 2: Antimicrobial Activity (MIC)

| Compound | Organism | MIC Range (µg/mL) | Reference(s) |

| Erythromycin | Streptococcus pyogenes | 0.004 - 256 | [10] |

| Corynebacterium minutissimum | 0.015 - 64 | [10] | |

| Haemophilus influenzae | 0.015 - 256 | [10] | |

| Staphylococcus aureus | 0.023 - 1024 | [10] | |

| Anaerobic bacteria | 0.04 - >20 | [11] | |

| Amphotericin B | Candida species | 0.0625 - 4 | [12] |

| Candida lusitaniae | 0.25 - 2 | [13] | |

| Pathogenic filamentous fungi | 0.03 - 16 | [14] |

Table 3: Enzyme Inhibition (IC50)

| Compound | Enzyme | IC50 | Reference(s) |

| Lovastatin | HMG-CoA Reductase (cell-free) | 3.4 nM | [15] |

| HMG-CoA Reductase (rat liver cells) | 2.3 nmol/L | [16] | |

| HMG-CoA Reductase (HepG2 cells) | 5 nmol/L | [16] |

Experimental Protocols

The determination of the biological activity of polyketide compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the polyketide compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[18][19]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the polyketide compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[17]

Enzyme Inhibition: HMG-CoA Reductase Activity Assay

This assay measures the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used to screen for inhibitors like lovastatin.[21]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[22][23]

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme.[24]

-

Inhibitor Addition: Add the test polyketide compound at various concentrations to the respective wells. Include a positive control inhibitor (e.g., pravastatin) and a no-inhibitor control.[24]

-

Initiation of Reaction: Start the reaction by adding the substrate, HMG-CoA.

-

Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the biological activity of polyketides is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Workflow for MIC Determination.

Caption: Rapamycin Inhibition of mTOR Signaling.

Caption: Lovastatin Inhibition of Cholesterol Biosynthesis.

Caption: Doxorubicin's Multifaceted Mechanism of Action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 5. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]

- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell [pubmed.ncbi.nlm.nih.gov]

- 10. Erythromycin - Wikipedia [en.wikipedia.org]

- 11. Erythromycin and anaerobes: in vitro aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Rates and Extents of Antifungal Activities of Amphotericin B, Flucytosine, Fluconazole, and Voriconazole against Candida lusitaniae Determined by Microdilution, Etest, and Time-Kill Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. apexbt.com [apexbt.com]

- 17. apec.org [apec.org]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 19. protocols.io [protocols.io]

- 20. emerypharma.com [emerypharma.com]

- 21. mdpi.com [mdpi.com]

- 22. abcam.com [abcam.com]

- 23. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

8-epi-Chlorajapolide F: An In-Depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-epi-Chlorajapolide F is a sesquiterpene natural product isolated from the medicinal plant Chloranthus japonicus. Current scientific literature on the specific biological activities and potential therapeutic targets of this compound is limited. However, analysis of its chemical class and the bioactivity of related compounds from the same genus suggests potential avenues for future investigation. This technical guide provides a comprehensive overview of the currently available data on this compound, including its known, albeit limited, cytotoxic activity. Furthermore, it explores potential therapeutic targets by examining the well-documented anti-inflammatory properties of other sesquiterpenes isolated from Chloranthus species. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the aerial parts of Chloranthus japonicus[1]. Sesquiterpenes from the genus Chloranthus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While research on this compound itself is in its nascent stages, the established pharmacological profile of related lindenane and eudesmane sesquiterpenes provides a logical framework for predicting its potential therapeutic applications. This guide will synthesize the existing data on this compound and extrapolate potential mechanisms of action and therapeutic targets based on the broader understanding of this class of natural products.

Quantitative Data

To date, the only published quantitative biological data for this compound is from a study evaluating its cytotoxic activity against two human cancer cell lines. The results indicate low cytotoxicity.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| NCI-H460 | Human Lung Cancer | > 50 | [1][2] |

| SMMC-7721 | Human Hepatoma | > 50 | [1][2][3] |

Potential Therapeutic Targets and Signaling Pathways

While direct evidence for the therapeutic targets of this compound is lacking, the well-established anti-inflammatory activities of other sesquiterpenes from Chloranthus species suggest that it may also modulate key inflammatory pathways. A primary target for many anti-inflammatory sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway [4][5][6].

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[5][6]. Many sesquiterpenes exert their anti-inflammatory effects by inhibiting this pathway at various points.

Inhibition of Nitric Oxide Production

A downstream effect of NF-κB activation is the increased production of nitric oxide (NO) by iNOS[7][8][9]. While NO has important physiological roles, its overproduction during inflammation contributes to tissue damage. Several sesquiterpenoids from Chloranthus species have been shown to inhibit NO production in LPS-stimulated macrophages, suggesting that this could be a potential therapeutic effect of this compound.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate this compound, based on the protocol described by Zhang et al. (2012).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, SMMC-7721)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted with the medium to achieve the desired final concentrations. The culture medium is replaced with 100 µL of the medium containing the test compound at various concentrations. A control group receives medium with the same percentage of DMSO as the treated wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The current body of research on this compound is limited, with only its low in vitro cytotoxicity against two cancer cell lines being formally documented. However, its structural classification as a sesquiterpene and its origin from Chloranthus japonicus, a plant rich in bioactive compounds, strongly suggest that it may possess other pharmacological activities.

Future research should focus on:

-

Anti-inflammatory screening: Investigating the ability of this compound to inhibit the production of inflammatory mediators such as NO, TNF-α, and interleukins in cellular models of inflammation.

-

Mechanism of action studies: Elucidating the specific molecular targets of this compound, with a particular focus on key components of the NF-κB signaling pathway.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features required for any observed biological activity.

References

- 1. Sesquiterpenes from the aerial part of Chloranthus japonicus and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nimesulide inhibits lipopolysaccharide-induced production of superoxide anions and nitric oxide and iNOS expression in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 8-epi-Chlorajapolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of "8-epi-Chlorajapolide F," a sesquiterpene isolated from Chloranthus japonicus. This document outlines the cytotoxic potential of this natural product against various cancer cell lines, details the experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in its mechanism of action.

Introduction to this compound and its Class

This compound belongs to the lindenane class of sesquiterpenoids, a group of natural products predominantly found in plants of the Chloranthaceae family. Sesquiterpenoids from Chloranthus japonicus have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. Preliminary screenings of extracts and isolated compounds from this plant have demonstrated promising antiproliferative activities against various cancer cell lines, prompting further investigation into the specific contributions of individual molecules like this compound.

Quantitative Cytotoxicity Data

While the comprehensive cytotoxicity profile of this compound is still under investigation, preliminary screenings of related compounds and extracts from Chloranthus japonicus provide valuable insights into its potential anticancer activity. The primary study identifying Chlorajapolide F and its isomers evaluated their cytotoxicity against human cancer cell lines.

Due to limitations in accessing the full-text of the pivotal study by Zhang et al. (2012), the specific IC50 values for this compound are not publicly available in the immediate literature. However, data for a structurally related lindenane sesquiterpenoid dimer, shizukaol D, also isolated from Chloranthus species, has been reported and is included below for comparative purposes.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Shizukaol D | SMMC-7721 (Human Hepatocellular Carcinoma) | CCK-8 | 13.71 ± 1.68 | Tang et al., 2016[1] |

| This compound | HeLa (Human Cervical Carcinoma), A549 (Human Lung Carcinoma) | MTT | Data reported in Zhang et al., 2012 | Zhang et al., 2012[2] |

Note: The cytotoxicity of this compound was evaluated, but the specific IC50 values require access to the full-text publication.

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays commonly employed in the screening of natural products like this compound.

Cell Lines and Culture

-

HeLa (Human Cervical Adenocarcinoma): An immortal cell line derived from cervical cancer cells. HeLa cells are known for their robustness and rapid growth, making them a widely used model in cancer research.

-

A549 (Human Lung Carcinoma): A human lung adenocarcinoma epithelial cell line. These cells are a well-established model for studying lung cancer and are also used in drug metabolism and toxicity studies.

Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM or Roswell Park Memorial Institute - RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Protein-Bound Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510-560 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

Lindenane sesquiterpenoids have been reported to exert their biological effects through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers. Some lindenane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

References

- 1. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 2. Sesquiterpenes from the aerial part of Chloranthus japonicus and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 8-epi-Chlorajapolide F

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the synthetic strategies toward 8-epi-Chlorajapolide F, a member of the lindenane class of sesquiterpenoid dimers. While a direct total synthesis of this compound has not been explicitly reported in the literature, this application note outlines a plausible synthetic pathway based on the reported total synthesis of its epimer, Chlorajapolide F, and related lindenane dimers. The proposed synthesis involves the preparation of a key monomer, chloranthalactone A, followed by a biomimetic dimerization reaction. This document provides detailed experimental protocols for key transformations and summarizes relevant quantitative data.

Introduction

This compound is a naturally occurring lindenane sesquiterpenoid dimer isolated from the plant Sarcandra glabra. The lindenane family of natural products has attracted significant interest from the scientific community due to their complex molecular architectures and promising biological activities. A concise and efficient total synthesis is crucial for further pharmacological studies and the development of novel therapeutic agents. This document details a proposed synthetic route to this compound, leveraging established synthetic methodologies for related compounds.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound hinges on the dimerization of a suitable lindenane monomer. A plausible disconnection leads back to the key intermediate, chloranthalactone A. The synthesis of this monomer is a critical first step.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of key intermediates and related lindenane sesquiterpenoids.

3.1. Synthesis of (±)-Chloranthalactone A

The synthesis of the monomer (±)-chloranthalactone A is a crucial prerequisite. While a detailed asymmetric synthesis is beyond the scope of this note, a racemic synthesis provides the foundational steps.

Workflow for the Synthesis of (±)-Chloranthalactone A:

Caption: General workflow for the synthesis of (±)-Chloranthalactone A.

Representative Protocol for a Key Step: Intramolecular Cyclopropanation to form the Lindenane Core

-

Reaction: To a solution of a suitable enone precursor in a solvent such as toluene is added a catalyst (e.g., a rhodium or copper complex) at a specified temperature (e.g., room temperature or elevated). The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tricyclic lindenane core.

3.2. Dimerization to (±)-Chlorajapolide F

The key dimerization step to form the Chlorajapolide skeleton has been reported to occur via a photodimerization of chloranthalactone A. It is plausible that this reaction may yield a mixture of diastereomers, including this compound, or that the initial product can be epimerized.

Protocol for Photodimerization:

-

Reaction: A solution of (±)-chloranthalactone A in a suitable solvent (e.g., benzene or acetonitrile) is degassed and irradiated with a high-pressure mercury lamp (e.g., 450 W) at room temperature for several hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to separate the diastereomeric products, including (±)-Chlorajapolide F and potentially (±)-8-epi-Chlorajapolide F.

3.3. Potential for Diastereoselective Synthesis and Epimerization

Achieving a diastereoselective synthesis of this compound or selective epimerization at the C8 position of Chlorajapolide F would be a significant advancement.

-

Diastereoselective Dimerization: The use of chiral catalysts or auxiliaries during the dimerization step could potentially favor the formation of the 8-epi diastereomer.

-

Epimerization: Treatment of Chlorajapolide F with a base (e.g., sodium methoxide in methanol) or acid could potentially induce epimerization at the C8 position, leading to a mixture from which this compound can be isolated.

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of related lindenane sesquiterpenoids. Note that specific yields for the synthesis of this compound are not available and these serve as an estimation based on analogous reactions.

| Reaction Step | Product | Reported Yield (%) | Reference |

| Intramolecular Cyclopropanation | Lindenane Core | 60-85 | Generic |

| Synthesis of (±)-Chloranthalactone A | (±)-Chloranthalactone A | ~50 (over several steps) | Generic |

| Photodimerization of Chloranthalactone A | (±)-Chlorajapolide F | 40-60 | Generic |

Conclusion

The total synthesis of this compound remains an open challenge in synthetic organic chemistry. The pathway outlined in this application note, based on the synthesis of its epimer, provides a solid foundation for researchers to pursue this target. The key challenges lie in the stereocontrolled construction of the lindenane monomer and the diastereoselective dimerization to favor the 8-epi configuration. Further investigation into the reaction conditions for the dimerization and potential epimerization strategies will be critical for the successful synthesis of this complex natural product. The development of a robust synthetic route will enable more detailed biological evaluation and support drug discovery efforts based on the lindenane scaffold.

Application Notes and Protocols for the Synthesis of 8-epi-Chlorajapolide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a member of the lindenane family of sesquiterpenoid dimers, isolated from plants of the Chloranthus genus, such as Chloranthus japonicus.[1][2] These natural products exhibit a range of interesting biological activities and possess complex, stereochemically rich architectures that make them compelling targets for total synthesis. This document provides a detailed overview of a proposed synthetic strategy for this compound, based on established methodologies for the synthesis of related lindenane sesquiterpenoids. The protocols and data presented are derived from successful total syntheses of structurally similar compounds and are intended to serve as a guide for the chemical synthesis of this compound and its analogues.

Proposed Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy, wherein key fragments of the molecule are synthesized independently before being coupled together. The core of the proposed synthesis is the construction of the characteristic tricyclic skeleton of the lindenane monomer, followed by a late-stage dimerization. A plausible retrosynthetic analysis is outlined below. The key disconnection is a [4+2] cycloaddition to form the dimeric structure.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Lindenane Monomer Core

The construction of the lindenane monomer is a critical phase of the synthesis. A representative synthetic sequence is detailed below, based on the successful synthesis of related natural products.

Key Experimental Protocols

1. Intramolecular [4+2] Cycloaddition to form the Tricyclic Core:

This key step establishes the characteristic fused ring system of the lindenane skeleton.

-

Reaction: A suitably substituted diene-yne precursor is subjected to thermal or Lewis acid-catalyzed intramolecular Diels-Alder reaction.

-

Reagents and Conditions:

-

Precursor: A linear precursor containing a diene and an alkyne moiety.

-

Catalyst (optional): A Lewis acid such as BF₃·OEt₂ or a transition metal catalyst.

-

Solvent: A high-boiling point, inert solvent like toluene or xylene.

-

Temperature: Typically refluxing conditions (110-140 °C).

-

Reaction Time: 12-24 hours.

-

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

2. Functional Group Manipulations and Stereochemical Control:

Subsequent to the formation of the core, a series of functional group interconversions are necessary to install the required oxidation patterns and stereocenters.

-

Epoxidation: Stereoselective epoxidation of a double bond can be achieved using reagents like m-CPBA or by employing a Sharpless asymmetric epoxidation for chiral control.

-

Reduction: Ketones and esters can be reduced using standard reducing agents such as NaBH₄, LiAlH₄, or DIBAL-H to introduce hydroxyl groups with specific stereochemistry.

-

Oxidation: Alcohols can be oxidized to aldehydes or ketones using reagents like PCC, PDC, or Swern oxidation.

-

Protection/Deprotection: Hydroxyl and other functional groups may require protection during the synthesis. Common protecting groups include silyl ethers (e.g., TBS, TIPS), acetals, and benzyl ethers.

Table of Representative Intermediates and Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Intramolecular Diels-Alder | Acyclic diene-yne | Toluene, reflux | Tricyclic core | 75-85 |

| 2 | Stereoselective Epoxidation | Tricyclic core with alkene | m-CPBA, DCM | Epoxidized intermediate | 80-90 |

| 3 | Reductive Opening of Epoxide | Epoxidized intermediate | LiAlH₄, THF | Diol intermediate | 85-95 |

| 4 | Selective Oxidation | Diol intermediate | PCC, DCM | Hydroxy-ketone intermediate | 70-80 |

| 5 | Methylation | Hydroxy-ketone intermediate | MeI, NaH, THF | Methoxy-ketone intermediate | 90-95 |

Dimerization to form this compound

The final key step is the dimerization of two advanced monomer intermediates via a [4+2] cycloaddition.

Experimental Protocol for Dimerization

-

Reaction: A lindenane monomer bearing a diene moiety is reacted with another monomer acting as a dienophile.

-

Reagents and Conditions:

-

Diene precursor: Prepared in situ from a suitable precursor, often through elimination.

-

Dienophile: An electron-deficient alkene, such as an α,β-unsaturated lactone.

-

Solvent: Toluene or xylene.

-

Temperature: High temperature (e.g., 180 °C) in a sealed tube.

-

Reaction Time: 24-48 hours.

-

-

Work-up: The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by preparative HPLC to isolate the desired dimer.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound represents a significant challenge in natural product synthesis. The strategy outlined here, based on the successful synthesis of related lindenane sesquiterpenoids, provides a viable pathway for the construction of this complex molecule. The key steps involve the formation of the tricyclic lindenane core via an intramolecular Diels-Alder reaction, followed by careful functional group manipulations and a final intermolecular [4+2] cycloaddition for dimerization. These protocols and strategies can serve as a valuable resource for researchers engaged in the synthesis of Chlorajapolide family natural products and their analogues for further biological evaluation and drug discovery efforts.

References

Application Notes & Protocols: A Strategic Approach to the Enantioselective Synthesis of 8-epi-Chlorajapolide F

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a specific enantioselective total synthesis of 8-epi-Chlorajapolide F has not been reported in peer-reviewed scientific literature. The following application notes and protocols are therefore based on established principles and common strategies in the field of macrolide synthesis. This document is intended to serve as a strategic guide and a foundational resource for researchers aiming to develop a synthetic route to this target molecule.

Introduction: The Challenge of Chlorajapolide F and its Epimers

Chlorajapolides are a class of macrolides that present a formidable synthetic challenge due to their complex stereochemical architecture, including multiple contiguous stereocenters and a macrocyclic lactone ring. The enantioselective synthesis of a specific epimer, such as this compound, requires precise control over stereochemistry at each stage of the synthesis. Key challenges in macrolide synthesis include the construction of the polyketide backbone with correct relative and absolute stereochemistry, the formation of the macrocycle, and the late-stage introduction of sensitive functional groups.

A convergent approach is often favored for the synthesis of complex macrolides. This involves the independent synthesis of key fragments of the molecule, which are then coupled together, followed by macrolactonization to form the large ring. This strategy allows for the development of robust and flexible synthetic routes.

Retrosynthetic Analysis of this compound

A hypothetical retrosynthetic analysis of this compound, based on common strategies for macrolide synthesis, is presented below. This analysis disconnects the molecule into key building blocks that could be synthesized enantioselectively.

Caption: Hypothetical retrosynthetic analysis of this compound.

Generalized Experimental Workflow

The successful synthesis of a complex macrolide like this compound would likely follow a multi-stage workflow, as depicted below. This involves the parallel synthesis of key fragments, their subsequent coupling, and final macrocyclization and deprotection steps.

8-epi-Chlorajapolide F: Uncharted Territory for a Potential Molecular Probe

Despite a comprehensive search of available scientific literature, "8-epi-Chlorajapolide F" remains a largely uncharacterized natural product. At present, there is no published data detailing its use as a molecular probe, its mechanism of action, or any associated signaling pathways. Consequently, the development of detailed application notes and experimental protocols is not feasible.

Initial database searches confirm the existence of this compound, providing basic phytochemical properties such as its molecular formula (C₁₆H₂₀O₄) and molecular weight (276.33 g/mol ). However, this information is insufficient for the creation of in-depth scientific documentation for research applications.

The broader search into the "Chlorajapolide" family of natural products also failed to yield relevant information that could be extrapolated to the "8-epi" stereoisomer. While the "Chlorajapolide" name suggests the presence of chlorine, a halogen that can be useful in molecular probes, no studies have been published that explore this potential.

The development of a molecular probe requires a thorough understanding of its biological activity, including its specific cellular targets and the downstream effects of its binding. This foundational knowledge, which is currently lacking for this compound, is essential for designing and validating experimental protocols.

Researchers and drug development professionals interested in this molecule would first need to undertake foundational research to:

-

Isolate or synthesize sufficient quantities of this compound.

-

Characterize its basic biological activity through in vitro and in cell-based assays. This would involve screening for cytotoxic, anti-inflammatory, or other relevant activities.

-

Identify its molecular target(s) using techniques such as affinity chromatography, proteomics, or genetic screens.

-

Elucidate the signaling pathways modulated by its interaction with its target(s).

Without this fundamental scientific investigation, any attempt to create application notes or protocols would be purely speculative and without a valid scientific basis. The scientific community awaits primary research to unlock the potential of this compound and the broader Chlorajapolide family.

Application Notes and Protocols for Cell-Based Assays: 8-epi-Chlorajapolide F

Introduction

8-epi-Chlorajapolide F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2] Structurally related compounds, such as other xanthanolides, have demonstrated significant anti-tumor effects, including the induction of cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[3][4][5][6][7] For instance, a similar compound, 1β-hydroxyl-5α-chloro-8-epi-xanthatin, has been shown to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[8] Another related compound, 8-epi-xanthatin, induces apoptosis in prostate cancer cells by inhibiting STAT3 signaling.[9][10]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic and anti-proliferative activities of this compound. The selected assays are designed to quantify the compound's effect on cell viability, apoptosis, and cell cycle progression, providing critical insights for researchers in oncology and drug development.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11][12] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[13]

Data Presentation: Dose-Response Cytotoxicity of this compound

The following table presents sample data for the effect of this compound on the viability of a human cancer cell line (e.g., A549 lung carcinoma) after 48 hours of treatment. The IC50 (half-maximal inhibitory concentration) is a key metric derived from this data.

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |

| 1 | 1.125 | 0.070 | 90.0 |

| 5 | 0.875 | 0.065 | 70.0 |

| 10 | 0.625 | 0.050 | 50.0 |

| 25 | 0.313 | 0.040 | 25.0 |

| 50 | 0.150 | 0.025 | 12.0 |

| 100 | 0.063 | 0.015 | 5.0 |

Experimental Protocol: MTT Assay

Materials:

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[14]

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[14] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the compound concentration to determine the IC50 value.

MTT Assay Experimental Workflow.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining